molecular formula C15H18N4O3 B3606227 N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No. B3606227
M. Wt: 302.33 g/mol
InChI Key: FOKOCJRFWFQJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, also known as DPNB, is a chemical compound that has gained significant attention in scientific research for its potential pharmacological properties. DPNB is a pyrazole-based compound that has been synthesized using various methods.

Mechanism of Action

N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide exerts its pharmacological effects by acting as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been shown to have significant anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments, including its selective COX-2 inhibition, which reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors. However, N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has some limitations, including its low solubility in water, which makes it difficult to administer orally. It also has a short half-life, which requires frequent dosing.

Future Directions

There are several future directions for N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide research, including its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide, as well as its potential side effects and toxicity. Additionally, the development of more efficient synthesis methods and formulation strategies could improve the therapeutic potential of N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a pyrazole-based compound that has gained significant attention in scientific research for its potential pharmacological properties. It exerts its effects by acting as a selective COX-2 inhibitor, reducing inflammation, pain, and fever. N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several advantages for lab experiments, including its selective COX-2 inhibition, but also has some limitations, including its low solubility in water and short half-life. Further research is needed to investigate the potential therapeutic applications of N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide and to develop more efficient synthesis methods and formulation strategies.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has been extensively studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(4-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-11-5-6-12(2)14(8-11)17-15(20)4-3-7-18-10-13(9-16-18)19(21)22/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKOCJRFWFQJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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